molecular formula C23H22N2O5S B11235349 4-[(4-methoxyphenyl)sulfonyl]-N-(2-methylphenyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

4-[(4-methoxyphenyl)sulfonyl]-N-(2-methylphenyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11235349
M. Wt: 438.5 g/mol
InChI Key: GDMRKYUHYABUQW-UHFFFAOYSA-N
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Description

4-(4-METHOXYBENZENESULFONYL)-N-(2-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a methoxybenzenesulfonyl group, a methylphenyl group, and a dihydrobenzoxazine ring

Preparation Methods

The synthesis of 4-(4-METHOXYBENZENESULFONYL)-N-(2-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multiple steps, including the formation of the benzoxazine ring and the introduction of the methoxybenzenesulfonyl and methylphenyl groups. Common synthetic routes may include:

    Formation of the Benzoxazine Ring: This step often involves the reaction of an appropriate amine with a phenol derivative under acidic or basic conditions to form the benzoxazine ring.

    Introduction of the Methoxybenzenesulfonyl Group: This can be achieved through sulfonylation reactions, where a methoxybenzenesulfonyl chloride reacts with the benzoxazine intermediate.

    Addition of the Methylphenyl Group: This step may involve the use of a Grignard reagent or other organometallic reagents to introduce the methylphenyl group to the benzoxazine core.

Industrial production methods may involve optimization of these synthetic routes to improve yield, purity, and scalability.

Chemical Reactions Analysis

4-(4-METHOXYBENZENESULFONYL)-N-(2-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzoxazine ring or the methoxybenzenesulfonyl group are replaced with other substituents. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(4-METHOXYBENZENESULFONYL)-N-(2-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It may be used in the study of biological processes and interactions, particularly in the context of enzyme inhibition or receptor binding.

    Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases or conditions.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-METHOXYBENZENESULFONYL)-N-(2-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting their activity and downstream signaling pathways. The exact mechanism depends on the specific biological context and the targets involved.

Comparison with Similar Compounds

4-(4-METHOXYBENZENESULFONYL)-N-(2-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can be compared with other similar compounds, such as:

    4-(4-METHOXYBENZENESULFONYL)-N-(2-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE: This compound shares structural similarities but may have different functional groups or substituents.

    4-(4-METHOXYBENZENESULFONYL)-N-(2-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE: Another similar compound with variations in the benzoxazine ring or the sulfonyl group.

The uniqueness of 4-(4-METHOXYBENZENESULFONYL)-N-(2-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE lies in its specific combination of functional groups and its resulting chemical and biological properties.

Properties

Molecular Formula

C23H22N2O5S

Molecular Weight

438.5 g/mol

IUPAC Name

4-(4-methoxyphenyl)sulfonyl-N-(2-methylphenyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C23H22N2O5S/c1-16-7-3-4-8-19(16)24-23(26)22-15-25(20-9-5-6-10-21(20)30-22)31(27,28)18-13-11-17(29-2)12-14-18/h3-14,22H,15H2,1-2H3,(H,24,26)

InChI Key

GDMRKYUHYABUQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2CN(C3=CC=CC=C3O2)S(=O)(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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